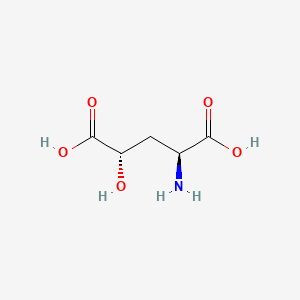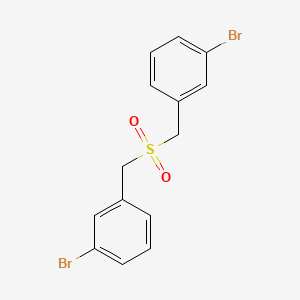
(2S,4S)-2-amino-4-hydroxypentanedioic acid
描述
(2S,4S)-2-amino-4-hydroxypentanedioic acid: L-glutamic acid-γ-hydroxybutyrate (GHB) , is a naturally occurring amino acid derivative with significant biological and industrial relevance. It plays a crucial role in various biochemical processes and has applications in medicine, industry, and scientific research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors such as glutamic acid and hydroxybutyric acid. The synthesis involves protecting group strategies, selective reduction, and hydroxylation steps.
Biotechnological Methods: Enzymatic synthesis using specific enzymes can also produce this compound. This method is more environmentally friendly and can yield enantiomerically pure products.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis or fermentation processes using genetically modified microorganisms. These methods ensure high yield and purity required for commercial applications.
化学反应分析
(2S,4S)-2-amino-4-hydroxypentanedioic acid: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Alcohols: Resulting from the reduction of carboxylic acid groups.
Esters and Ethers: Resulting from substitution reactions involving the hydroxyl group.
科学研究应用
(2S,4S)-2-amino-4-hydroxypentanedioic acid: has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a resolving agent for racemic mixtures.
Biology: It serves as a neurotransmitter analog and is involved in studying neurotransmission pathways.
Medicine: It has potential therapeutic applications in treating conditions such as insomnia, narcolepsy, and alcohol dependence.
Industry: It is used in the production of biodegradable polymers and as a precursor for various pharmaceuticals.
作用机制
The compound exerts its effects through interaction with specific molecular targets and pathways:
Neurotransmitter Analog: It mimics the action of gamma-aminobutyric acid (GABA), binding to GABA receptors and modulating neurotransmission.
Molecular Targets: It interacts with GABA_A receptors, leading to sedative and anxiolytic effects.
相似化合物的比较
L-glutamic acid
γ-hydroxybutyric acid (GHB)
β-hydroxybutyric acid
α-hydroxyglutaric acid
This comprehensive overview highlights the significance of (2S,4S)-2-amino-4-hydroxypentanedioic acid in various fields and its unique properties compared to similar compounds
属性
IUPAC Name |
(2S,4S)-2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-68-6, 17093-75-3 | |
| Record name | (4S)-4-Hydroxy-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glutamic acid, 4-hydroxy-, (4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | allo-gamma-Hydroxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7888906.png)






